molecular formula C13H14ClN3O B1348889 3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole CAS No. 276236-98-7

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No. B1348889
CAS RN: 276236-98-7
M. Wt: 263.72 g/mol
InChI Key: FVBMDOHBBQWMHA-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole” is likely a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The presence of the oxadiazole ring and the chlorophenyl group may also contribute to its biological activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives are generally synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring, the oxadiazole ring, and the chlorophenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The piperidine and oxadiazole rings, as well as the chlorophenyl group, could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine and oxadiazole rings, as well as the chlorophenyl group, would likely affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

  • Novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, similar in structure to the requested compound, have shown moderate activity against Bacillus Subtilis and Escherichia Coli , suggesting potential use in targeting specific bacterial infections (Deshmukh et al., 2017).
  • Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds, particularly one bearing a 2-methylphenyl group, were found to be active against various bacterial strains including Salmonella typhi , Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Bacillus subtilis , with significant growth inhibition, pointing towards their utility in combating Gram-negative bacterial infections (Iqbal et al., 2017).

Anticancer Activity

  • A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to explore new drug candidates for Alzheimer’s disease. These compounds were subjected to spectral analysis and screened for enzyme inhibition activity against acetyl cholinesterase (AChE), which is relevant to Alzheimer’s treatment (Rehman et al., 2018).

Other Applications

  • Piperidine-based analogues of cocaine, including oxadiazoles, were synthesized and evaluated for their ability to inhibit monoamine reuptake at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (5HTT). These studies highlight the potential of oxadiazoles in the development of treatments for disorders related to monoamine neurotransmission (Petukhov et al., 2001).

properties

IUPAC Name

3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBMDOHBBQWMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351980
Record name 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

CAS RN

276236-98-7
Record name 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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